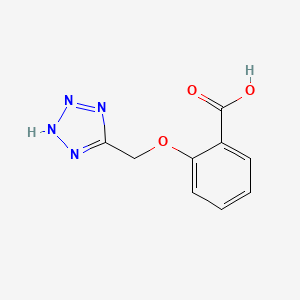

2-((1H-tetrazol-5-yl)methoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2H-tetrazol-5-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c14-9(15)6-3-1-2-4-7(6)16-5-8-10-12-13-11-8/h1-4H,5H2,(H,14,15)(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUYWRVORHNWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Tetrazol 5 Yl Methoxy Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-((1H-tetrazol-5-yl)methoxy)benzoic acid primarily involves the disconnection of the ether bond, which is a common and effective strategy for simplifying the target molecule into more readily available or synthesizable precursors.

The most logical disconnection is at the ether linkage (C-O bond), leading to two primary synthons: a nucleophilic phenoxide derived from a benzoic acid derivative and an electrophilic component containing the tetrazole ring. This leads to the identification of two key starting materials: a 2-hydroxybenzoic acid derivative (salicylic acid) and a 5-(halomethyl)-1H-tetrazole.

Figure 1: Retrosynthetic Disconnection of this compound

Tetrazole = 1H-tetrazol-5-yl X = Halogen (e.g., Cl, Br)

The 1H-tetrazol-5-yl moiety is a crucial component, and its synthesis can be approached in several ways. Tetrazoles are often synthesized via [3+2] cycloaddition reactions between a nitrile and an azide (B81097). googleapis.com For the required 5-substituted tetrazole, a common precursor is a compound containing a nitrile group that can be converted to the tetrazole ring.

A key intermediate for the planned synthesis is 5-(chloromethyl)-1H-tetrazole. The synthesis of this intermediate can start from hydroxyacetonitrile, which reacts with sodium azide and triethylamine (B128534) under pressure to form 5-hydroxymethyl tetrazole. google.comgoogle.com This alcohol can then be chlorinated using a reagent like thionyl chloride to yield 5-chloromethyl-1H-tetrazole. google.comgoogle.com To control regioselectivity during subsequent reactions, the tetrazole nitrogen may require a protecting group, such as a triphenylmethyl (trityl) group, which can be removed later under acidic conditions. google.comgoogle.com

The benzoic acid portion of the target molecule is derived from salicylic (B10762653) acid (2-hydroxybenzoic acid), a readily available and cost-effective starting material. The synthesis of salicylic acid itself is a well-established industrial process, often involving the Kolbe-Schmitt reaction, where sodium phenoxide is carboxylated with carbon dioxide under pressure.

For the purpose of synthesizing this compound, salicylic acid can be used directly. The phenolic hydroxyl group of salicylic acid provides the nucleophilic oxygen for the formation of the ether linkage.

The formation of the ether linkage is typically achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of salicylic acid (sodium salicylate) acts as the nucleophile, attacking the electrophilic carbon of 5-(chloromethyl)-1H-tetrazole.

A significant consideration in the alkylation of 5-substituted-1H-tetrazoles is regioselectivity. The tetrazole ring has two possible sites for alkylation on the nitrogen atoms (N1 and N2). The ratio of the resulting N1 and N2 isomers can be influenced by factors such as the solvent, the nature of the electrophile, and the presence of a protecting group on one of the nitrogen atoms. For the synthesis of the desired 1H-tetrazole isomer, it is often advantageous to use a protecting group strategy to ensure the correct regiochemical outcome.

Classical and Modern Synthetic Routes

The synthesis of this compound can be accomplished through a multi-step sequence that combines the formation of the key intermediates with the final etherification step.

A plausible multi-step synthesis is outlined below, starting from salicylic acid and leading to the final product.

Formation of the Benzoic Acid Nucleophile: Salicylic acid is treated with a base, such as sodium hydroxide (B78521) or sodium ethoxide, to form the corresponding sodium salicylate (B1505791). This deprotonation of the phenolic hydroxyl group generates the necessary nucleophile for the subsequent etherification.

Synthesis of the Tetrazole Electrophile: As previously discussed, 5-(chloromethyl)-1H-tetrazole can be prepared from hydroxyacetonitrile and sodium azide, followed by chlorination.

Williamson Ether Synthesis: Sodium salicylate is reacted with 5-(chloromethyl)-1H-tetrazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. The reaction mixture is typically heated to facilitate the S(_N)2 reaction, where the salicylate displaces the chloride ion, forming the ether linkage.

Work-up and Purification: After the reaction is complete, the product is isolated through standard work-up procedures, which may include acidification to protonate the carboxylic acid, followed by extraction and purification by crystallization or chromatography.

The successful synthesis of the target compound relies on the efficient preparation and reaction of key intermediates.

| Intermediate | Structure | Formation | Subsequent Transformation |

| Sodium Salicylate |  |

google.comgoogle.comgoogle.comgoogle.com5-(Chloromethyl)-1H-tetrazole

google.comgoogle.comgoogle.comgoogle.com5-(Chloromethyl)-1H-tetrazole google.comgoogle.com

google.comgoogle.comThe chemical transformations involved are fundamental organic reactions. The formation of sodium salicylate is a simple acid-base reaction. The synthesis of the tetrazole ring is a classic example of a [3+2] cycloaddition. The conversion of the hydroxymethyl group to a chloromethyl group is a standard nucleophilic substitution, and the final ether formation is a Williamson ether synthesis, which proceeds via an S(_N)2 mechanism. masterorganicchemistry.comwikipedia.org

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by focusing on alternative reaction media, solvent-free conditions, and the development of efficient and recyclable catalysts.

Solvent-Free Reactions and Alternative Reaction Media

Traditional Williamson ether synthesis often employs volatile and hazardous organic solvents. To mitigate this, solvent-free reaction conditions and the use of greener alternative solvents have been explored for the synthesis of related aryl ethers.

Solvent-Free Synthesis: The etherification of phenols can be efficiently carried out under solvent-free conditions, often with the assistance of microwave irradiation. orgchemres.orgresearchgate.net For the synthesis of this compound, a solvent-free approach would involve the direct reaction of a salt of 2-hydroxybenzoic acid with 5-(chloromethyl)-1H-tetrazole, potentially with a solid base like potassium carbonate. orgchemres.org This method offers advantages such as reduced waste, lower energy consumption, and simpler work-up procedures.

Alternative Reaction Media: The use of deep eutectic solvents (DES) and aqueous micellar solutions are emerging as green alternatives to conventional organic solvents for O-alkylation reactions. researchgate.net For instance, a study on the synthesis of 4-benzyloxy benzoic acid demonstrated the use of an aqueous solution with a surfactant as a catalyst, which facilitates the reaction between the water-insoluble reactants. researchgate.net This approach could be adapted for the synthesis of the target molecule, thereby avoiding the use of toxic organic solvents.

| Reaction Condition | Solvent | Base | Advantages |

| Conventional | DMF, Acetonitrile (B52724) | NaH, K2CO3 | Well-established |

| Solvent-Free | None | K2CO3, NaHCO3 | Reduced waste, energy efficiency orgchemres.orgresearchgate.net |

| Aqueous Micellar | Water | K2CO3 | Environmentally benign, potential for catalyst recycling researchgate.net |

| Deep Eutectic Solvents | e.g., Choline chloride/Urea | - | Biodegradable, low toxicity |

Catalyst Development and Application in Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the Williamson ether synthesis, phase-transfer catalysts (PTCs) and solid-supported catalysts have shown significant promise in improving reaction efficiency and sustainability.

Phase-Transfer Catalysis: PTCs, such as quaternary ammonium (B1175870) salts, can facilitate the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs. crdeepjournal.org This can enhance the reaction rate and allow for the use of milder reaction conditions. The use of PTCs in the synthesis of ethenzamide (2-ethoxybenzamide) from salicylamide (B354443) has been shown to be highly efficient, especially under microwave irradiation or ultrasonic conditions, and can even be performed in water or solvent-free systems. researchgate.netdoaj.org This methodology is directly applicable to the synthesis of this compound.

Heterogeneous Catalysts: The use of solid-supported catalysts, such as zeolites or metal oxides, can simplify product purification and allow for catalyst recycling. While not extensively reported for this specific transformation, the development of heterogeneous catalysts for O-alkylation reactions is an active area of research. For the tetrazole formation step, various heterogeneous catalysts like reusable CoY zeolite have been employed to promote greener synthesis.

Optimization of Reaction Conditions and Process Parameters

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. This involves studying the effects of temperature, pressure, and stoichiometry, as well as implementing strategies for yield enhancement and purity control.

Effects of Temperature, Pressure, and Stoichiometry on Yield and Selectivity

The Williamson ether synthesis is sensitive to reaction conditions, which can influence the rate of reaction and the formation of byproducts.

Temperature: The reaction temperature significantly affects the rate of the SN2 reaction. Higher temperatures generally lead to faster reactions, but can also promote side reactions such as elimination, particularly if the alkyl halide is sterically hindered. For the synthesis of aryl ethers, temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the solvent used. Microwave-assisted synthesis often utilizes elevated temperatures for very short reaction times, leading to high yields. nih.gov

Pressure: While most Williamson ether syntheses are conducted at atmospheric pressure, the use of high pressure can be beneficial in certain cases, particularly when dealing with volatile reactants or when trying to accelerate the reaction rate at lower temperatures.

Stoichiometry: The molar ratio of the reactants plays a critical role in maximizing the yield of the desired product. Typically, a slight excess of the alkylating agent (5-(chloromethyl)-1H-tetrazole) is used to ensure complete conversion of the more valuable 2-hydroxybenzoic acid derivative. The amount of base used is also important; an equimolar amount or a slight excess is generally sufficient to deprotonate the phenolic hydroxyl group.

A study on the synthesis of 5-phenyl-1H-tetrazole highlighted the importance of optimizing parameters such as catalyst loading and solvent choice to achieve high yields. researchgate.net Similar optimization would be necessary for the synthesis of the target compound.

Strategies for Yield Enhancement and Purity Control

Several strategies can be employed to enhance the yield and control the purity of the final product.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.govnih.govyu.edu.joresearchgate.net This technique can be effectively applied to the Williamson ether synthesis of this compound, potentially under solvent-free conditions.

Purity Control: The main impurity in the Williamson ether synthesis is often the unreacted starting materials or byproducts from side reactions. Purification is typically achieved through recrystallization or chromatography. Careful control of reaction conditions, such as temperature and stoichiometry, can minimize the formation of impurities. In the synthesis of tetrazoles, quenching of residual azide is a critical step for safety and purity. mit.edu

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govresearchgate.net

The synthesis of tetrazoles, which can involve hazardous reagents like azides, is particularly well-suited for flow chemistry. mit.eduscispace.commit.edu Continuous flow reactors allow for the safe handling of these reagents by minimizing the reaction volume at any given time. An efficient continuous flow process for the synthesis of 5-substituted 1H-tetrazoles has been described, which could be adapted for the synthesis of the 5-(chloromethyl)-1H-tetrazole precursor. acs.org

While the direct application of flow chemistry to the Williamson ether synthesis of this compound has not been extensively reported, the synthesis of other aryl ethers has been successfully performed in continuous flow systems. These systems often involve packed-bed reactors with immobilized catalysts, which simplifies product purification. Given the benefits of flow chemistry in terms of safety and efficiency, developing a continuous process for the synthesis of this target molecule is a promising area for future research.

Advanced Structural Characterization and Spectroscopic Investigations of 2 1h Tetrazol 5 Yl Methoxy Benzoic Acid

X-ray Crystallography Studies

No published single-crystal X-ray diffraction studies for 2-((1H-tetrazol-5-yl)methoxy)benzoic acid were found. Consequently, a detailed analysis of its molecular conformation, solid-state packing, intermolecular interactions, hydrogen bonding networks, and potential polymorphism or pseudopolymorphism cannot be provided. Such an analysis would require crystallographic information files (CIFs) or detailed structural reports from peer-reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Similarly, comprehensive ¹H (proton) and ¹³C (carbon-13) NMR spectroscopic data, including specific chemical shift assignments, coupling constants, and DEPT (Distortionless Enhancement by Polarization Transfer) spectra for this compound, are not available in the searched scientific databases. This information is crucial for the detailed structural elucidation and analysis requested.

Until dedicated research on the crystallographic and spectroscopic properties of this compound is published and made available, a detailed and accurate scientific article meeting the user's specific requirements cannot be constructed.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. By spreading NMR data across two frequency axes, these techniques reveal correlations between nuclei, providing detailed information on connectivity and spatial relationships that are not discernible from one-dimensional (1D) spectra alone. While specific experimental data for this compound is not publicly available, the expected correlations can be predicted based on its molecular structure.

Correlation Spectroscopy (COSY) would be employed to identify proton-proton (¹H-¹H) spin-spin couplings, typically occurring through two or three bonds. For this compound, the primary COSY cross-peaks would be observed among the four adjacent protons on the substituted benzene (B151609) ring. These correlations would allow for the sequential assignment of each aromatic proton. No cross-peaks would be expected for the methylene (B1212753) (-CH₂-) protons or the acidic protons (tetrazole N-H and carboxylic acid O-H) as they are not coupled to other protons. rsc.orgscience.gov

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps protons directly to their attached carbons (¹H-¹³C one-bond correlations). sdsu.edu In an HSQC spectrum of the target molecule, a cross-peak would be expected for the methylene protons correlating to the methylene carbon. Similarly, each of the four aromatic protons would show a distinct correlation to its respective aromatic carbon. This technique is crucial for assigning the carbon signals of protonated carbons. sdsu.eduresearchgate.net

Correlations from the methylene (-CH₂-) protons to the C5 carbon of the tetrazole ring and to the oxygen-bearing C2 carbon of the benzoic acid ring, unequivocally establishing the ether linkage between the two ring systems.

Correlations from the aromatic protons to neighboring quaternary carbons, such as the carboxyl carbon (-COOH) and the C1 and C2 carbons of the benzene ring.

Correlation from the tetrazole N-H proton to the C5 carbon of the tetrazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space, regardless of whether they are connected through bonds. rsc.org For this molecule, NOESY would be particularly useful to confirm the substitution pattern. A key NOESY cross-peak would be expected between the methylene (-CH₂-) protons and the aromatic proton at the C3 position of the benzoic acid ring, confirming their spatial proximity.

Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular structure, allowing for the complete and unambiguous assignment of all proton and carbon signals. science.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected Key HMBC Correlations (with ¹³C) | Expected Key NOESY Correlations (with ¹H) |

|---|---|---|---|---|---|---|

| -COOH | ~11-13 | ~168-172 | None | None | Aromatic C1, C2 | None |

| Aromatic H/C (positions 3-6) | ~7.0-8.2 | ~115-135 | Adjacent aromatic protons | Directly bonded aromatic C | Adjacent aromatic C's, -COOH, C1, C2 | Adjacent aromatic protons, -CH₂- (for H3) |

| -O-CH₂- | ~5.5-5.8 | ~65-70 | None | -CH₂- | Tetrazole C5, Benzoic Acid C2 | Aromatic H3 |

| Tetrazole N-H | ~15-17 | N/A | None | None | Tetrazole C5 | None |

| Tetrazole C5 | N/A | ~150-155 | N/A | None | -CH₂- | N/A |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the functional groups, bonding, and conformational properties of a molecule by probing its vibrational modes.

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to its constituent functional groups. Theoretical calculations and experimental studies on related structures provide a basis for the assignment of these vibrational modes. pnrjournal.commdpi.comnih.gov

O-H and N-H Stretching: A very broad and intense absorption band is expected in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, arising from the O-H stretching of the carboxylic acid dimer, which often overlaps with the N-H stretching vibration of the tetrazole ring. The broadness is a hallmark of strong hydrogen bonding.

Aromatic C-H Stretching: Sharp bands of weak to medium intensity are anticipated just above 3000 cm⁻¹ (approx. 3050-3150 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the benzene ring. researchgate.net

C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid group is a prominent feature, typically appearing as a strong, sharp band in the IR spectrum around 1700 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

C=C and C=N/N=N Ring Stretching: The skeletal vibrations of the benzene and tetrazole rings produce a series of characteristic bands in the 1400-1650 cm⁻¹ region. These include C=C stretching modes of the aromatic ring and the C=N and N=N stretching vibrations of the tetrazole ring. pnrjournal.comresearchgate.net

Methylene (-CH₂-) Vibrations: The C-H stretching vibrations of the methylene bridge appear in the 2850-2960 cm⁻¹ range. Bending (scissoring) vibrations are expected around 1450 cm⁻¹.

C-O Stretching: The asymmetric and symmetric stretching vibrations of the aryl-ether linkage (Ar-O-CH₂) are expected to produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| ν(O-H) / ν(N-H) | Carboxylic Acid / Tetrazole | 2500 - 3300 | Strong, Broad |

| ν(C-H) | Aromatic | 3050 - 3150 | Weak to Medium |

| ν(C-H) | Methylene (-CH₂-) | 2850 - 2960 | Medium |

| ν(C=O) | Carboxylic Acid | ~1700 | Strong, Sharp |

| ν(C=C), ν(C=N), ν(N=N) | Aromatic and Tetrazole Rings | 1400 - 1650 | Medium to Strong |

| δ(CH₂) | Methylene Scissoring | ~1450 | Medium |

| ν(C-O) | Aryl Ether | 1200 - 1300 | Strong |

Vibrational spectroscopy is particularly sensitive to the conformational and tautomeric states of molecules. For this compound, two key structural phenomena can be investigated: rotational isomerism (conformation) and proton tautomerism.

Studies combining FTIR matrix isolation with theoretical calculations have shown that the most stable conformer of this molecule features a strong intramolecular N-H···O hydrogen bond. This bond forms between the N1-H of the tetrazole ring and the carbonyl oxygen of the benzoic acid group. This intramolecular interaction significantly influences the vibrational spectrum, causing a red-shift (lowering of frequency) in both the ν(N-H) and ν(C=O) stretching modes compared to a hypothetical "open" conformer without this bond.

Furthermore, tetrazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, depending on the position of the proton on the nitrogen atoms of the ring. researchgate.netrsc.org These tautomers have distinct geometries and electronic distributions, leading to measurably different vibrational spectra. uc.pt While the 1H-tautomer is often more stable in related compounds like (tetrazol-5-yl)-acetic acid, the relative stability can be influenced by substituents and the molecular environment. researchgate.net Vibrational spectroscopy, by comparing experimental spectra with theoretically predicted spectra for each tautomer, can identify the predominant form present under specific conditions. For this compound, the presence of the intramolecular hydrogen bond strongly favors the 1H-tautomer.

Computational Chemistry and Molecular Modeling Studies of 2 1h Tetrazol 5 Yl Methoxy Benzoic Acid

Molecular Docking and Receptor Interaction Prediction (Theoretical Studies)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 2-((1H-tetrazol-5-yl)methoxy)benzoic acid, theoretical molecular docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity.

In theoretical molecular docking simulations, the this compound molecule is treated as a ligand that interacts with a variety of macromolecular targets, such as enzymes and receptors. The characterization of the binding site involves identifying a plausible pocket or groove on the protein surface where the ligand can favorably bind.

The key functional groups of this compound are expected to play distinct roles in binding. The tetrazole ring, being a bioisostere of a carboxylic acid, is a potent hydrogen bond donor and acceptor. The carboxylic acid group on the benzoic acid ring is also a strong hydrogen bond donor and acceptor. The ether linkage provides some conformational flexibility, while the benzene (B151609) ring can participate in hydrophobic and π-π stacking interactions.

A theoretical docking study would likely predict that the binding site for this compound would be rich in amino acid residues capable of forming hydrogen bonds, such as arginine, lysine, histidine, aspartate, and glutamate. Hydrophobic pockets lined with residues like leucine, isoleucine, valine, and phenylalanine would also be favorable for accommodating the phenyl ring.

Table 1: Predicted Key Interacting Residues and Interaction Types for this compound

| Functional Group of Ligand | Potential Interacting Amino Acid Residues (Examples) | Type of Interaction |

| 1H-Tetrazole Ring | Arginine (Arg), Histidine (His), Lysine (Lys) | Hydrogen Bonding, Salt Bridge |

| Carboxylic Acid | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) | Hydrogen Bonding |

| Benzoic Acid Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking, Hydrophobic |

| Methoxy (B1213986) Linker | Provides conformational flexibility |

An interaction fingerprint is a computational tool used to summarize the interactions between a ligand and a protein. For this compound, a theoretical interaction fingerprint would be generated by docking the molecule into the active site of a potential target protein and analyzing the resulting interactions. This provides a binary or count-based representation of the presence or absence of specific interactions.

Based on the structure of the compound, a predicted interaction fingerprint would likely highlight a high propensity for hydrogen bonding and hydrophobic interactions. The tetrazole and carboxylic acid moieties are expected to be the primary drivers of specific hydrogen bond networks within a receptor's active site.

Table 2: Theoretical Interaction Fingerprint Profile for this compound

| Interaction Type | Predicted Occurrence | Potential Contributing Functional Groups |

| Hydrogen Bond (Donor) | High | Carboxylic acid (OH), Tetrazole (NH) |

| Hydrogen Bond (Acceptor) | High | Carboxylic acid (C=O), Tetrazole (N atoms) |

| Hydrophobic Interactions | Moderate to High | Benzoic acid ring |

| π-π Stacking | Moderate | Benzoic acid ring, Tetrazole ring |

| Salt Bridge | Possible | Deprotonated Carboxylic acid/Tetrazole |

| van der Waals Forces | High | Entire molecule |

Quantitative Structure-Activity Relationship (QSAR) Modeling Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model for a series of compounds including this compound would involve the calculation of molecular descriptors and the subsequent development and validation of a predictive model.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For this compound and its analogs, a wide range of descriptors would be calculated. These can be broadly categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices, counts of functional groups).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area, shape indices).

Physicochemical Descriptors: Related to properties like lipophilicity (logP), solubility (logS), and electronic properties (dipole moment, partial charges).

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. Statistical methods like genetic algorithms or stepwise regression are often employed for this purpose. For a compound like this compound, descriptors related to hydrogen bonding capacity, aromaticity, and lipophilicity would likely be important. jksus.org

Table 3: Examples of Theoretical Molecular Descriptors for this compound

| Descriptor Class | Specific Descriptor Example | Predicted Relevance |

| Constitutional (1D) | Molecular Weight | Low |

| Topological (2D) | Balaban J index | Moderate |

| Geometrical (3D) | Molecular Surface Area | High |

| Electronic (Physicochemical) | Dipole Moment | High |

| Lipophilicity (Physicochemical) | LogP | High |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Very High |

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity. Several statistical methods can be used for this purpose, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common choices.

The general form of a linear QSAR model is: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D represents the descriptors and c represents their coefficients.

Validation of the QSAR model is crucial to ensure its predictive power. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness of the model using the training set data.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive R² (R²pred) is a common metric for this.

A robust QSAR model for a series of analogs of this compound would provide a theoretical framework to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Structure Activity Relationship Sar Studies and Analog Design Strategies

Design Principles for Analog Generation

Analog design for a molecule like 2-((1H-tetrazol-5-yl)methoxy)benzoic acid would typically follow several key medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Isosteric and Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's biological activity or ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov

For the parent compound, both the carboxylic acid and the tetrazole moieties are prime candidates for bioisosteric replacement.

Tetrazole Ring as a Carboxylic Acid Bioisostere: The 1H-tetrazol-5-yl group is a well-established non-classical bioisostere of the carboxylic acid group. nih.govnih.gov It shares a similar acidic pKa and spatial arrangement of hydrogen bond donors and acceptors. nih.gov This bioisosteric relationship is foundational to many successful drugs. In the context of this compound, this means the molecule contains two acidic functional groups, which could be critical for its biological function.

Replacement of the Carboxylic Acid: The benzoic acid's carboxyl group could be replaced with other acidic bioisosteres to modulate acidity, lipophilicity, and metabolic stability.

Replacement of the Tetrazole Ring: While the tetrazole itself is a bioisostere, it can also be replaced by other five-membered heterocyclic rings to fine-tune electronic and pharmacokinetic properties. unito.it

The following table outlines potential bioisosteric replacements for the key functional groups in this compound.

| Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Acyl sulfonamides, Hydroxamic acids, Squaric acids | Modulate acidity, improve cell permeability, alter metabolic profile |

| 1H-Tetrazole | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, Thiazole, Triazole | Enhance oral bioavailability, modify hydrogen bonding capacity, alter lipophilicity |

Scaffold Hopping and Molecular Hybridization Strategies

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the original orientation of key binding groups. researchgate.netrsc.org This can lead to novel compounds with improved properties or a different intellectual property profile. For this compound, the 2-methoxybenzoic acid core could be replaced with other aromatic or heteroaromatic systems.

Molecular hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with a potentially enhanced or dual mode of action.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of analogs of this compound can be approached through several established synthetic routes. A common method for forming the tetrazole ring is the [2+3] cycloaddition of an azide (B81097) source with a nitrile. nih.gov

A general synthetic pathway to generate derivatives could involve:

Starting Material: Begin with a substituted methyl 2-hydroxybenzoate.

Etherification: React the hydroxyl group with a protected 5-(chloromethyl)-1H-tetrazole under basic conditions to form the ether linkage.

Nitrile Formation: The corresponding nitrile precursor can be reacted with an azide, such as sodium azide, often with a catalyst, to form the 5-substituted tetrazole ring. researchgate.net

Diversification: Analogs can be created by using various substituted 2-hydroxybenzoates or by modifying the tetrazole precursor. Multicomponent reactions offer an efficient way to generate diverse tetrazole-containing scaffolds. beilstein-journals.orgrug.nl

Hydrolysis: Saponification of the methyl ester to the final carboxylic acid.

Mechanistic Insights Derived from SAR Analysis

Without experimental data on this compound, mechanistic insights must be inferred from its structure. The presence of two acidic groups, the tetrazole and the carboxylic acid, suggests that the compound's mechanism of action likely involves ionic interactions or hydrogen bonding with a biological target.

A hypothetical SAR can be proposed:

Acidic Groups: The positions and acidity of both the tetrazole and carboxyl groups are likely crucial for binding affinity. The negative charge at physiological pH would facilitate interaction with positively charged residues (e.g., arginine, lysine) in a receptor binding pocket.

Linker: The methoxy (B1213986) linker provides specific spacing and conformational flexibility between the two ring systems. Altering the linker length or rigidity would likely impact potency.

Substitution on the Benzoic Acid Ring: The substitution pattern on the benzene (B151609) ring could influence binding affinity through steric and electronic effects, as well as affect the compound's pharmacokinetic properties.

Chemoinformatic Approaches to Compound Library Design and Virtual Screening

Chemoinformatics and computational tools are essential for modern drug discovery, enabling the design of compound libraries and the rapid screening of vast chemical space. researchgate.net

For this compound, a chemoinformatic approach would involve:

Library Design: Based on the principles of bioisosteric replacement and scaffold hopping, a virtual library of analogs would be designed.

Virtual Screening: This library would then be screened in silico against a specific biological target. Molecular docking simulations would predict the binding modes and affinities of the designed compounds. researchgate.netajchem-a.com

ADMET Profiling: In silico ADMET models would be used to predict the drug-likeness and pharmacokinetic properties of the virtual compounds, helping to prioritize which analogs to synthesize and test. ajchem-a.com

The following table outlines a typical workflow for a chemoinformatic approach.

| Step | Description | Tools and Techniques |

| 1. Target Identification | Identify the biological target for which this compound or its analogs may have activity. | Literature review, bioinformatics databases. |

| 2. Virtual Library Generation | Create a database of virtual compounds based on the core scaffold and analog design principles. | Combinatorial library enumeration software. |

| 3. Molecular Docking | Dock the virtual library into the active site of the target protein to predict binding affinity and pose. | Software such as AutoDock, Glide, or GOLD. |

| 4. ADMET Prediction | Predict pharmacokinetic and toxicity properties of the top-scoring compounds. | Software such as QikProp, SwissADME, or ADMET Predictor. |

| 5. Prioritization | Select a subset of promising compounds for chemical synthesis and biological evaluation based on docking scores and predicted ADMET properties. | Data analysis and visualization tools. |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A detailed exploration of HPLC methods would necessitate information on specific column chemistries (e.g., C18, C8), mobile phase compositions (including organic modifiers, buffers, and pH), detection wavelengths, and flow rates that have been optimized for the separation and quantification of 2-((1H-tetrazol-5-yl)methoxy)benzoic acid and its potential impurities. Furthermore, validation data, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ), would be essential to establish the reliability of the method. This information is not currently available in the public domain.

Gas Chromatography (GC) for Volatile Components or Byproducts

The applicability of GC for the analysis of this compound would depend on its volatility and thermal stability. If direct analysis is not feasible, derivatization techniques to increase its volatility would need to be considered. Information regarding suitable derivatizing agents, GC column types (e.g., capillary columns with specific stationary phases), temperature programming, and detector types (e.g., Flame Ionization Detector - FID, Mass Spectrometry - MS) would be required. No such methods have been reported for this compound.

Chiral Chromatography for Enantiomeric Purity Determination

Should this compound exist as enantiomers, the development of a chiral chromatographic method would be necessary to determine its enantiomeric purity. This would involve the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. Specifics of the chiral selector, mobile phase, and detection method would be needed to be reported from dedicated research, which is currently absent.

Spectrophotometric and Spectrofluorimetric Methods for Quantification

UV-Vis Spectroscopy for Concentration Determination

For UV-Vis spectroscopic quantification, the molar absorptivity of this compound at its wavelength of maximum absorbance (λmax) in a specified solvent would need to be determined. The construction of a calibration curve based on Beer-Lambert's law would also be a critical component of a validated method. This fundamental spectroscopic data is not found in the available literature.

Fluorimetric Detection and Quantitation

The use of fluorimetry for the detection and quantification of this compound would be contingent on the molecule exhibiting native fluorescence or being derivatized with a fluorescent tag. Information on its excitation and emission wavelengths, quantum yield, and potential for quenching effects would be necessary for method development. No studies reporting the fluorimetric analysis of this compound have been identified.

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary electrophoresis (CE) offers a powerful platform for the high-resolution separation of ionic species based on their charge-to-size ratio. Given the presence of a carboxylic acid group, "this compound" is an ideal candidate for analysis by CE, particularly in its anionic form at appropriate pH levels.

Capillary Zone Electrophoresis (CZE): In CZE, the primary separation mechanism is the differential migration of ions in an electric field. For "this compound," a basic buffer system (pH > pKa of the carboxylic acid) would ensure the compound is deprotonated and carries a negative charge, facilitating its migration against the electroosmotic flow (EOF) in a typical bare fused-silica capillary. The high efficiency of CZE allows for the separation of the target analyte from structurally similar impurities with high resolution. A key advantage of CE is the minimal sample and reagent consumption, making it a green analytical technique. nih.govwikipedia.org

Micellar Electrokinetic Chromatography (MEKC): For the analysis of complex mixtures or to enhance selectivity, MEKC, a hybrid of electrophoresis and chromatography, can be employed. wikipedia.orgnih.gov In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration (CMC) to form micelles. eurjchem.comscispace.comlongdom.org The separation is then based on the differential partitioning of the analyte between the aqueous buffer and the pseudo-stationary micellar phase. The aromatic nature of both the benzoic acid and tetrazole rings in "this compound" suggests a potential for hydrophobic interactions with the interior of the micelles, providing an additional separation mechanism to the electrophoretic migration. This can be particularly useful for separating it from other neutral or charged species in a sample.

A hypothetical CZE method for the analysis of "this compound" is presented in Table 1.

Table 1: Hypothetical Capillary Zone Electrophoresis Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (51.5 cm effective length) |

| Background Electrolyte (BGE) | 25 mM Sodium tetraborate (B1243019) buffer, pH 9.2 |

| Applied Voltage | +25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV absorbance at 230 nm |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures, offering both high separation power and specific identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "this compound". kuleuven.be Reversed-phase high-performance liquid chromatography (RP-HPLC) would be the separation mode of choice, utilizing a C18 column. The mobile phase would typically consist of an aqueous component (like water with a small amount of formic acid to control pH and improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol).

For detection, electrospray ionization (ESI) is the most suitable interface, likely in the negative ion mode to deprotonate the acidic carboxylic acid group, forming the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and quantification. Collision-induced dissociation (CID) of the precursor ion would likely lead to characteristic fragment ions, such as the loss of CO₂ from the carboxylate group and fragmentation of the ether linkage or the tetrazole ring. Multiple Reaction Monitoring (MRM) can be used for highly sensitive and selective quantification in complex matrices. esmed.orgaquaenergyexpo.comsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of "this compound" by GC-MS is challenging due to its low volatility and thermal instability. researchgate.netjournalijar.com Therefore, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile and thermally stable ester. nih.gov Trimethylsilyl (TMS) derivatives are commonly used for this purpose. hmdb.ca After derivatization, the compound can be separated on a non-polar or medium-polarity capillary column and detected by mass spectrometry. The electron ionization (EI) mass spectrum would provide a unique fragmentation pattern that can be used for identification and quantification.

A summary of potential mass spectrometric data for "this compound" is presented in Table 2.

Table 2: Predicted Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Potential Fragment Ions (m/z) |

|---|---|---|---|

| LC-MS/MS | ESI Negative | 219.06 [M-H]⁻ | 175.07 ([M-H-CO₂]⁻), 135.04, 93.03 |

| GC-MS (TMS derivative) | Electron Ionization | 292.11 [M]⁺ | 277.09 ([M-CH₃]⁺), 203.08, 147.07, 73.05 |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. "this compound" contains moieties that are expected to be electrochemically active.

Cyclic Voltammetry (CV): CV can be used to investigate the redox properties of the compound. The benzoic acid moiety can undergo electrochemical reduction at negative potentials. acs.org The tetrazole ring itself can also exhibit electrochemical behavior, including both oxidation and reduction processes, depending on the substituents and the experimental conditions. nih.gov By scanning the potential, the oxidation and reduction peaks can be identified, providing information about the electrochemical stability and potential for electroanalytical detection. Studies on dihydroxybenzoic acids have shown that the position of functional groups on the benzene (B151609) ring influences the electrochemical behavior. rsc.org

Stripping Voltammetry: For trace analysis, stripping voltammetry techniques such as adsorptive stripping voltammetry (AdSV) could be developed. This would involve a preconcentration step where the analyte is adsorbed onto the surface of a working electrode (e.g., a hanging mercury drop electrode or a carbon-based electrode) at a specific potential. Following this accumulation period, the potential is scanned, and the stripping of the analyte from the electrode surface results in a current that is proportional to its concentration. This technique can offer very low detection limits. The electrochemical oxidation of benzoic acid derivatives has been studied on various electrode materials, including boron-doped diamond electrodes. researchgate.nettue.nl

A potential electrochemical reaction for "this compound" is the oxidation of the tetrazole ring or the reduction of the carboxylic acid group. The specific potentials would be dependent on the pH of the supporting electrolyte and the electrode material used.

Future Research Directions and Emerging Academic Applications

Exploration of Novel Synthetic Methodologies

The future synthesis of 2-((1H-tetrazol-5-yl)methoxy)benzoic acid and its analogs will likely move beyond traditional methods towards more efficient, sustainable, and innovative strategies. thieme-connect.com Green chemistry principles are increasingly guiding synthetic approaches, emphasizing the use of eco-friendly solvents, catalysts, and reaction conditions. benthamdirect.comjchr.orgjchr.org

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to novel derivatives. nih.govbohrium.com An MCR approach could streamline the synthesis of analogs of this compound, reducing time, cost, and waste. bohrium.com

Catalytic Systems: The development of novel catalysts, including nanomaterials and metal-free options, is a promising avenue. jchr.orgnih.gov For instance, copper(II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition of nitriles and sodium azide (B81097), a key step in forming the tetrazole ring, under milder and safer conditions. jchr.orgjchr.orgscielo.br

Advanced Techniques: The application of microwave-assisted synthesis and flow chemistry can significantly shorten reaction times, improve yields, and allow for greater control over reaction parameters.

Table 1: Comparison of Synthetic Methodologies for Tetrazole Derivatives

| Methodology | Conventional Approach | Emerging Novel Approach | Potential Advantages of Novel Approach |

| Reaction Type | Stepwise [3+2] cycloaddition | One-pot Multicomponent Reactions (MCRs) | Increased efficiency, reduced steps, atom economy. bohrium.com |

| Catalyst | Metal-organic azides, strong Lewis acids | Nanomaterials, metal-free catalysts, reusable catalysts | Environmentally friendly, reduced toxicity, improved safety. jchr.orgnih.gov |

| Solvents | DMF, other aprotic polar solvents | Water-mediated, solvent-free conditions | Greener synthesis, reduced environmental impact. benthamdirect.com |

| Energy Input | Conventional heating | Microwave irradiation, ultrasonication | Faster reaction times, improved yields. |

| Process | Batch processing | Continuous flow chemistry | Enhanced safety, scalability, and process control. |

Development of Advanced Computational Models

Computational chemistry is an indispensable tool for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound, advanced computational models can provide deep insights into its potential as a therapeutic agent.

Molecular Docking: These simulations predict how a molecule binds to a specific protein target. nih.govnih.gov By docking this compound and its virtual derivatives into the active sites of various enzymes or receptors, researchers can identify promising biological targets and prioritize compounds for synthesis and testing. uobaghdad.edu.iqtandfonline.com

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a compound are crucial for early-stage drug discovery. uobaghdad.edu.iqresearchgate.net These models can forecast properties like gastrointestinal absorption, blood-brain barrier penetration, and potential interactions with metabolic enzymes like cytochrome P450. aaup.edunih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic properties of the molecule, such as HOMO-LUMO gaps and charge distribution. iitkgp.ac.inresearchgate.netacs.org This information is vital for understanding the molecule's reactivity and interaction with biological targets. nih.gov

Table 2: Application of Computational Models in Researching this compound

| Computational Model | Specific Application | Predicted Outcome/Insight |

| Molecular Docking | Binding simulation with potential targets (e.g., enzymes, receptors). | Prediction of binding affinity, interaction modes, and potential biological activity. nih.govuobaghdad.edu.iq |

| ADMET Profiling | In silico prediction of pharmacokinetic and toxicological properties. | Assessment of drug-likeness, bioavailability, and potential toxicity. researchgate.netaaup.edubohrium.com |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Understanding of molecular stability, reactivity, and electronic interactions. iitkgp.ac.inacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Guiding the design of new derivatives with enhanced potency. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the molecule-protein complex over time. | Assessment of the stability of the ligand-receptor binding interaction. bohrium.com |

Investigation of Undiscovered Molecular Targets and Interaction Mechanisms

A primary goal in future research will be to identify and validate the molecular targets of this compound. While the tetrazole moiety is a known bioisostere for carboxylic acids, the specific targets for this compound remain to be fully elucidated. acs.orgrug.nl

Modern chemical biology offers several powerful techniques for target identification: nih.gov

Affinity-Based Methods: This approach involves creating a tagged version of the small molecule to "pull down" its binding partners from cell lysates. researchgate.net These protein partners can then be identified using mass spectrometry.

Genetic Interaction Methods: Techniques like CRISPR-based screening can identify genes that, when perturbed, alter a cell's sensitivity to the compound. nih.gov This can reveal the protein target or the pathway in which it functions. nih.gov

Computational Inference: By comparing the cellular phenotype or gene expression profile induced by the compound to those of reference compounds with known targets, potential mechanisms of action can be inferred. broadinstitute.org

The investigation could uncover novel therapeutic applications for this class of compounds, expanding beyond the traditional roles of tetrazole-containing drugs.

Table 3: Potential Molecular Target Classes for Investigation

| Target Class | Rationale for Investigation | Examples |

| Enzymes | Many drugs function by inhibiting enzymes. | Kinases, proteases, metabolic enzymes (e.g., DNA gyrase, dihydrofolate reductase). nih.govuobaghdad.edu.iq |

| G-Protein Coupled Receptors (GPCRs) | A major class of drug targets involved in various signaling pathways. | Angiotensin II receptors, adrenergic receptors. |

| Ion Channels | Important for cellular communication and excitability. | Sodium, potassium, and calcium channels. |

| Nuclear Receptors | Regulate gene expression and are involved in metabolic and inflammatory diseases. | Peroxisome proliferator-activated receptors (PPARs). |

Theoretical Frameworks for Chemical Biology and Medicinal Chemistry Research

The tetrazole ring is a cornerstone of many theoretical frameworks in medicinal chemistry. uq.edu.aunih.gov Its properties make it an excellent substitute for the carboxylic acid group, often leading to improved pharmacokinetic profiles. tandfonline.comresearchgate.net

Bioisosterism: The principle of bioisosterism is central to the design of analogs of this compound. The tetrazole group mimics the acidity and planar structure of a carboxylic acid while being more metabolically stable and lipophilic. acs.orgrug.nl This can enhance a molecule's ability to cross cell membranes and prolong its duration of action. uobaghdad.edu.iq

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. By defining the pharmacophore of this compound, researchers can design novel molecules that retain or improve upon its activity.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound's structure and evaluation of the resulting changes in biological activity will continue to be a fundamental approach. These studies, guided by computational models, will help in optimizing the lead compound.

The tetrazole ring's ability to participate in hydrogen bonding and other noncovalent interactions is a key aspect of its function as a pharmacophore. researchgate.netnih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The synergy between artificial intelligence (AI) and chemical research is set to revolutionize the discovery and development of new molecules like this compound. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mdpi.com These models can be trained on vast datasets of known compounds and their activities to generate novel tetrazole derivatives with high predicted efficacy and favorable ADMET profiles. researchgate.net

Synthesis Planning: AI can predict optimal synthetic routes, saving significant time and resources in the lab. nih.govcas.org Retrosynthesis AI tools can propose step-by-step pathways to create complex target molecules, including novel tetrazole analogs. mdpi.compreprints.org

High-Throughput Screening Analysis: Machine learning algorithms can analyze the large datasets generated from high-throughput screening campaigns to identify hit compounds and build predictive models for lead optimization. artixio.com This data-driven approach accelerates the entire drug discovery pipeline. technologynetworks.com

Table 4: AI and Machine Learning Applications in the Chemical Discovery Pipeline

| Discovery Phase | AI/ML Application | Potential Impact |

| Target Identification | Analyzing biological data to identify and validate new drug targets. | Accelerates the initial stages of research. artixio.com |

| Hit Identification | Virtual screening of vast compound libraries; de novo design of novel molecules. | More efficient and accurate identification of promising drug candidates. nih.govresearchgate.net |

| Lead Optimization | Predicting ADMET properties and guiding molecular modifications. | Reduces late-stage failures by optimizing for safety and efficacy early on. nih.gov |

| Synthesis Planning | Retrosynthesis prediction and reaction condition optimization. | Streamlines chemical synthesis, making it faster and more cost-effective. preprints.orgtechnologynetworks.com |

Q & A

Q. What are the established synthetic routes for 2-((1H-tetrazol-5-yl)methoxy)benzoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a tetrazole-containing moiety to a benzoic acid derivative. For example, ligand precursors like 4-(1H-tetrazol-5-yl)benzoic acid are synthesized via cyclization of nitriles with sodium azide under acidic conditions . Key factors include:

- Solvent systems : A water/pyridine ratio (e.g., 0.4 mL:0.1 mL) can determine the formation of mononuclear vs. dinuclear coordination complexes during metal-ligand reactions .

- Catalysts : Acidic conditions (e.g., HCl) are critical for tetrazole ring formation.

- Purification : Column chromatography or recrystallization is often used to isolate the final product.

Q. How is the structural integrity of this compound confirmed experimentally?

Instrumental methods are essential:

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Aqueous stability : The compound is stable in neutral to mildly acidic aqueous solutions but may hydrolyze under strong alkaline conditions due to the labile methoxy group .

- Thermal stability : Decomposition occurs above 200°C, as observed in thermogravimetric analysis (TGA) of related coordination polymers .

Advanced Research Questions

Q. How does this compound perform as a ligand in coordination chemistry?

The tetrazole and carboxylate groups act as multidentate ligands , forming stable complexes with transition metals (e.g., Mn²⁺, Zn²⁺). For example:

Q. What pharmacological mechanisms are associated with derivatives of this compound?

Derivatives exhibit anti-inflammatory and antimicrobial activities:

- Docking studies : The tetrazole moiety interacts with enzyme active sites (e.g., p38 MAP kinase), inhibiting pro-inflammatory pathways .

- Structure-activity relationships (SAR) : Substituents on the benzoic acid ring (e.g., halides, methoxy groups) modulate bioactivity. For example, 5-bromo derivatives show enhanced antibacterial efficacy .

Q. How can computational modeling optimize the design of tetrazole-benzoic acid derivatives?

Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?

Q. What strategies improve solubility for in vivo pharmacological studies?

Q. How to design multi-step syntheses for complex derivatives (e.g., biphenyl-tetrazole hybrids)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.